A Technical Guide to the Spectroscopic Characterization of 6-piperazin-1-yl-3H-pyrimidin-4-one
A Technical Guide to the Spectroscopic Characterization of 6-piperazin-1-yl-3H-pyrimidin-4-one
Foreword: The Imperative of Structural Verification
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data stand. For novel heterocyclic compounds such as 6-piperazin-1-yl-3H-pyrimidin-4-one, a molecule of interest due to the prevalence of pyrimidine and piperazine scaffolds in medicinal chemistry, rigorous spectroscopic analysis is not merely a procedural step but a fundamental requirement for scientific integrity.[1][2] This guide provides an in-depth, field-proven perspective on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the complete structural elucidation and identity confirmation of this target compound. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, ensuring data of the highest quality and reliability.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The Causality of NMR Experimental Design
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for 6-piperazin-1-yl-3H-pyrimidin-4-one due to its ability to dissolve a wide range of polar organic compounds and its unobtrusive solvent signals.[3] Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) because it is chemically inert, volatile, and produces a single, sharp signal that does not overlap with most analyte signals.
Predicted ¹H NMR Spectral Data
The predicted proton NMR spectrum is based on the distinct electronic environments of the protons in the pyrimidinone and piperazine rings. Protons attached to the pyrimidinone ring are expected to appear at lower field (higher ppm) due to the deshielding effects of the electronegative nitrogen atoms and the carbonyl group. The piperazine protons will exhibit characteristic signals in the aliphatic region.
Table 1: Predicted ¹H NMR Data for 6-piperazin-1-yl-3H-pyrimidin-4-one (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.5 | br s | 1H | NH (Amide) | The acidic amide proton is typically broad and downfield; its exact position is concentration and temperature-dependent.[4] |
| ~7.80 | s | 1H | C2-H | Olefinic proton on the pyrimidine ring, deshielded by adjacent nitrogen atoms.[5][6] |
| ~5.50 | s | 1H | C5-H | Olefinic proton on the pyrimidine ring. |
| ~3.60 | t, J ≈ 5 Hz | 4H | C1'/C4'-H ₂ | Protons on piperazine carbons attached to the pyrimidine ring, deshielded by the adjacent nitrogen. |
| ~2.80 | t, J ≈ 5 Hz | 4H | C2'/C3'-H ₂ | Protons on piperazine carbons adjacent to the NH group. |
| (variable) | br s | 1H | NH (Piperazine) | The secondary amine proton signal can be broad and its position may vary. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon framework. Carbons in different functional groups resonate at characteristic chemical shifts. The carbonyl carbon of the pyrimidinone is expected to be the most downfield signal.
Table 2: Predicted ¹³C NMR Data for 6-piperazin-1-yl-3H-pyrimidin-4-one (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | C =O | The carbonyl carbon is highly deshielded.[1] |
| ~160.0 | C 6 | Carbon attached to two nitrogen atoms in the pyrimidine ring. |
| ~155.0 | C 2 | Olefinic carbon in the pyrimidine ring.[3] |
| ~95.0 | C 5 | Olefinic carbon in the pyrimidine ring. |
| ~48.0 | C 1'/C4' | Piperazine carbons attached to the pyrimidine ring.[7][8] |
| ~44.0 | C 2'/C3' | Piperazine carbons adjacent to the NH group.[7][9] |
Self-Validating NMR Acquisition Protocol
This protocol ensures reproducibility and data integrity through systematic checks.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS.
-
Cap the tube and vortex gently until the sample is fully dissolved. A clear, particulate-free solution is essential.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆. The lock signal must be stable throughout the experiment.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Parameters: 16-32 scans, 30° pulse angle, 2-second relaxation delay.
-
Verify data quality: Ensure proper phasing and baseline correction. The TMS peak must be precisely at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Parameters: 512-1024 scans, 30° pulse angle, 2-second relaxation delay.
-
Reference the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.[3]
-
-
Data Processing & Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Integrate the ¹H NMR signals and assign chemical shifts relative to TMS.
-
Assign chemical shifts for all signals in the ¹³C NMR spectrum.
-
NMR Workflow Diagram
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an exceptionally rapid and reliable method for identifying the presence of key functional groups.
Rationale for Attenuated Total Reflectance (ATR)
While traditional methods like KBr pellets are effective, the ATR technique is superior for modern analytical workflows. It requires minimal sample preparation, is non-destructive, and provides excellent reproducibility by ensuring consistent contact between the sample and the IR-transparent crystal (typically diamond).
Predicted IR Absorption Bands
The structure of 6-piperazin-1-yl-3H-pyrimidin-4-one contains several IR-active functional groups whose characteristic vibrations can be readily identified.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3350 - 3200 | Medium, Broad | N-H Stretch | Amine (Piperazine) & Amide (Pyrimidinone) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic/Olefinic C-H |
| 3000 - 2850 | Medium | C-H Stretch | Aliphatic C-H (Piperazine)[10] |
| ~1670 | Strong | C=O Stretch | Amide (Lactam)[10][11] |
| 1620 - 1550 | Medium-Strong | C=C & C=N Stretch | Pyrimidine Ring[11] |
| 1300 - 1000 | Strong | C-N Stretch | Amine/Amide[10][12] |
Self-Validating IR Acquisition Protocol
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrumental interferences from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum (typically co-adding 16-32 scans for a good signal-to-noise ratio).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary, although modern software often does this automatically.
-
Label the significant peaks with their corresponding frequencies (cm⁻¹).
-
IR Workflow Diagram
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural confirmation, its primary role is to determine the molecular weight of the compound, thereby confirming its elemental composition.
The Rationale for Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like 6-piperazin-1-yl-3H-pyrimidin-4-one.[13][14] It gently transfers ions from solution into the gas phase, minimizing fragmentation and typically producing a prominent protonated molecular ion, [M+H]⁺.[15][16] This makes for straightforward determination of the molecular weight.
Predicted Mass Spectrum Data
The molecular formula for 6-piperazin-1-yl-3H-pyrimidin-4-one is C₉H₁₂N₄O.
-
Monoisotopic Mass: 192.1011 g/mol
-
Average Mass: 192.215 g/mol
In positive-ion ESI-MS, the primary ion expected is the protonated molecule.
Table 4: Predicted High-Resolution ESI-MS Data
| Ion | Calculated m/z | Rationale |
| [M+H]⁺ | 193.1089 | Protonation of the most basic site, likely a piperazine or pyrimidine nitrogen. This is the expected base peak. |
| [M+Na]⁺ | 215.0908 | Adduct formation with sodium ions, commonly observed as a trace impurity in solvents and glassware. |
Self-Validating MS Acquisition Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in the protonation process, enhancing the [M+H]⁺ signal.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known calibration standard across the desired mass range. This ensures high mass accuracy, which is essential for confirming the elemental formula.
-
-
Sample Infusion:
-
Infuse the sample solution into the ESI source at a low, stable flow rate (e.g., 5-10 μL/min) using a syringe pump.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the [M+H]⁺ ion.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Confirm that the measured m/z value is within a narrow tolerance (typically < 5 ppm) of the calculated value for C₉H₁₃N₄O⁺. This provides high confidence in the assigned elemental composition.
-
MS Workflow Diagram
Caption: Workflow for ESI-MS Molecular Weight Confirmation.
Conclusion: A Triad of Spectroscopic Confirmation
The structural elucidation of 6-piperazin-1-yl-3H-pyrimidin-4-one is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the complete atomic map and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. Adherence to the rigorous, self-validating protocols detailed in this guide ensures that the generated data is accurate, reproducible, and provides an unshakeable foundation for any further research or development involving this compound.
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